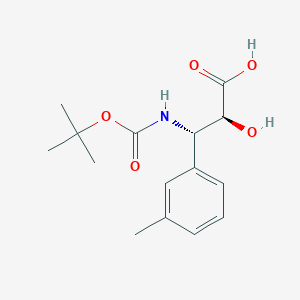(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
CAS No.: 959583-95-0
Cat. No.: VC8011505
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 959583-95-0 |
|---|---|
| Molecular Formula | C15H21NO5 |
| Molecular Weight | 295.33 g/mol |
| IUPAC Name | (2S,3S)-2-hydroxy-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C15H21NO5/c1-9-6-5-7-10(8-9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1 |
| Standard InChI Key | PLGCEOXNWANLCH-RYUDHWBXSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C |
| SMILES | CC1=CC(=CC=C1)C(C(C(=O)O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC(=CC=C1)C(C(C(=O)O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Configuration
The compound’s IUPAC name is (2S,3S)-2-hydroxy-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, reflecting its stereospecific configuration at the C2 and C3 positions . Its molecular formula, C₁₅H₂₁NO₅, corresponds to a molecular weight of 295.33 g/mol . The tert-butoxycarbonyl (Boc) group at the amino moiety enhances solubility and stability during synthetic procedures, while the m-tolyl substituent contributes to hydrophobic interactions in target binding .
Table 1: Key Identifiers
Synthesis and Manufacturing
Stereoselective Synthesis
The compound is synthesized via asymmetric reduction of corresponding β-keto esters or dynamic kinetic resolution of intermediates. For example:
-
Sodium Borohydride Reduction: A ketone precursor, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone, is reduced using NaBH₄ in tetrahydrofuran (THF)/ethanol, yielding the (2S,3S)-diol with 56% efficiency .
-
Catalytic Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of α-keto-β-amino esters using chiral ligands (e.g., BoPhoz) achieves enantiomeric excess (ee) >90% .
Table 2: Synthesis Methods and Yields
Challenges in Synthesis
Key challenges include:
-
Diastereomer Separation: Chromatographic purification is often required due to residual (2R,3S) isomers .
-
Moisture Sensitivity: The Boc group is prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but limited solubility in water . Long-term storage recommendations include desiccation at -20°C to prevent Boc deprotection .
Spectroscopic Characterization
-
NMR: ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks at δ 1.38 (s, Boc CH₃), 2.31 (s, m-tolyl CH₃), and 4.15 (d, J = 8.4 Hz, C2-H) .
-
HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >95% purity .
Applications in Pharmaceutical Research
Peptide Synthesis
The compound serves as a chiral building block for β-peptides and peptidomimetics, enhancing metabolic stability and target affinity . For example, it has been incorporated into HIV protease inhibitors to optimize binding to asymmetric active sites .
Drug Development
-
Neurological Agents: Structural analogs act as NMDA receptor antagonists, showing potential in treating Alzheimer’s disease .
-
Anticancer Therapeutics: Derivatives inhibit histone deacetylases (HDACs), inducing apoptosis in leukemia cell lines (IC₅₀ = 5.6 μM) .
Future Directions
Research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume